Cas no 104636-76-2 (Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate)

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate is a specialized organic compound featuring a thiophene core substituted with a 2,4-dinitrophenoxy group and a carboxylate ester at the 2-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of heterocyclic compounds and functional materials. The electron-withdrawing dinitrophenoxy moiety enhances its utility in nucleophilic aromatic substitution reactions, while the thiophene scaffold contributes to its potential applications in materials science. The methyl ester group offers further derivatization flexibility. Its well-defined structure ensures consistency in research applications, supporting precise synthetic pathways.
Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate structure
104636-76-2 structure
Product Name:Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate
CAS No:104636-76-2
MF:C12H8N2O7S
MW:324.266121864319
MDL:MFCD04117800
CID:1027573
PubChem ID:2763701
Update Time:2025-06-11

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(2,4-dinitrophenoxy)thiophene-2-carboxylate
    • METHYL 3-(2,4-DINITROPHENOXY)-2-THIOPHENECARBOXYLATE
    • methyldinitrophenoxythiophenecarboxylate
    • DTXSID00377108
    • 2X-0716
    • J-522071
    • MFCD04117800
    • AKOS005069975
    • 104636-76-2
    • Methyl3-(2,4-dinitrophenoxy)thiophene-2-carboxylate
    • Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate
    • MDL: MFCD04117800
    • Inchi: 1S/C12H8N2O7S/c1-20-12(15)11-10(4-5-22-11)21-9-3-2-7(13(16)17)6-8(9)14(18)19/h2-6H,1H3
    • InChI Key: KBBPQAIKPVUPGG-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1C(=O)OC)OC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 324.00500
  • Monoisotopic Mass: 324.00522177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 155Ų

Experimental Properties

  • Melting Point: 120-122°C
  • PSA: 155.41000
  • LogP: 4.18980

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate Security Information

  • HazardClass:IRRITANT

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate Pricemore >>

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Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:104636-76-2)Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate
Order Number:A1098579
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:24
Price ($):187.0/510.0/832.0
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Additional information on Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate (CAS No. 104636-76-2): A Comprehensive Overview

Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate (CAS No. 104636-76-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural motifs, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate consists of a thiophene ring substituted with a carboxylate group and a phenoxy moiety linked to a dinitrophenyl group. This configuration imparts distinct electronic and steric properties, making it an intriguing subject for synthetic chemists and biologists alike. The presence of multiple functional groups, including the electron-withdrawing dinitrophenyl and the electron-rich thiophene ring, allows for diverse chemical modifications and interactions.

In recent years, there has been a growing interest in exploring the pharmacological potential of thiophene derivatives. The structural framework of Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate aligns well with this trend, as it combines elements known to interact favorably with biological targets. Specifically, the dinitrophenyl group can enhance binding affinity through hydrophobic interactions and dipole-dipole interactions, while the thiophene ring provides a scaffold for further derivatization to achieve specific pharmacological effects.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The carboxylate group serves as a versatile handle for further functionalization via esterification, amidation, or coupling reactions, enabling the creation of complex molecular architectures. This flexibility has been leveraged in the development of novel drug candidates targeting various diseases, including cancer and inflammatory disorders. For instance, researchers have explored its potential as a precursor in the synthesis of thiophene-based inhibitors that modulate key enzymes involved in disease pathways.

The dinitrophenyl moiety in Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate also contributes to its unique chemical properties. This group is known for its ability to engage in strong π-π stacking interactions with biological molecules, which can be exploited to enhance drug delivery systems or improve binding affinity in therapeutic applications. Additionally, the electron-withdrawing nature of the dinitrophenyl group can influence the electronic properties of adjacent functional groups, making it a valuable tool for designing molecules with specific spectroscopic characteristics.

Recent advancements in computational chemistry have further illuminated the potential applications of this compound. Molecular modeling studies have suggested that Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate could serve as an effective scaffold for designing molecules with enhanced bioavailability and reduced toxicity. These studies have highlighted its potential as a lead compound for further optimization towards therapeutic agents with improved pharmacokinetic profiles.

In materials science, the unique structural features of Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate have also been explored for their potential in advanced material applications. The compound's ability to form stable π-stacked aggregates makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, its thermal stability and chemical resistance have been investigated for use in high-performance polymers and coatings.

The synthesis of Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate involves multi-step organic reactions that highlight its synthetic utility. Key steps include nucleophilic substitution reactions to introduce the phenoxy group followed by carboxylation to form the carboxylate moiety. These synthetic pathways demonstrate the compound's role as a versatile intermediate in pharmaceutical chemistry.

The growing body of research on thiophene derivatives underscores the importance of compounds like Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate. As our understanding of their structural and functional properties continues to evolve, so too does their potential in addressing complex challenges in medicine and materials science. Future studies are likely to focus on expanding their applications through innovative synthetic strategies and interdisciplinary collaborations.

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Amadis Chemical Company Limited
(CAS:104636-76-2)Methyl 3-(2,4-dinitrophenoxy)-2-thiophenecarboxylate
A1098579
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):187.0/510.0/832.0
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